(2,5-Dimethyl-1,3-thiazol-4-YL)methanol
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Overview
Description
(2,5-Dimethyl-1,3-thiazol-4-YL)methanol is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a methanol group. The thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its aromaticity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylthiazole with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-1,3-thiazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed:
- Oxidation of the methanol group yields (2,5-Dimethyl-1,3-thiazol-4-YL)aldehyde or (2,5-Dimethyl-1,3-thiazol-4-YL)carboxylic acid.
- Reduction of the thiazole ring forms dihydrothiazole derivatives.
- Substitution reactions produce various substituted thiazole derivatives depending on the reagents used .
Scientific Research Applications
(2,5-Dimethyl-1,3-thiazol-4-YL)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological pathways, leading to various biological effects .
Comparison with Similar Compounds
(2-Methyl-1,3-thiazol-4-YL)methanol: Lacks one methyl group compared to (2,5-Dimethyl-1,3-thiazol-4-YL)methanol, resulting in different reactivity and properties.
(2,5-Dimethyl-1,3-thiazol-4-YL)ethanol: Contains an ethanol group instead of a methanol group, affecting its solubility and reactivity.
(2,5-Dimethyl-1,3-thiazol-4-YL)amine: Features an amine group instead of a methanol group, leading to different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and a methanol group on the thiazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
(2,5-dimethyl-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBOUWDBGZPMTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303406 |
Source
|
Record name | 2,5-Dimethyl-4-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881008-98-6 |
Source
|
Record name | 2,5-Dimethyl-4-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881008-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-4-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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